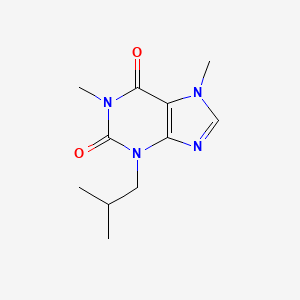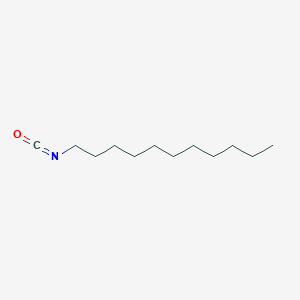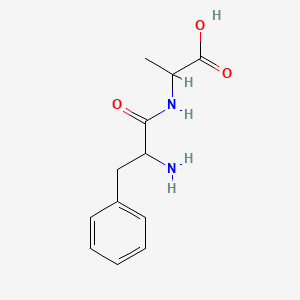
4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate)” is a complex organic compound. It likely contains an ammonium group (NH4+) that has been modified with ethyl (C2H5) and 2-methoxyethyl (CH3OCH2CH2) groups. The compound also includes two toluene-4-sulphonate groups, which are aromatic compounds derived from toluene (a type of hydrocarbon) and sulfonic acid .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the modified ammonium group and the two toluene-4-sulphonate groups. These groups would likely be arranged in a way that maximizes stability and minimizes repulsion between electron-rich areas .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants present. The modified ammonium group might participate in acid-base reactions, while the toluene-4-sulphonate groups could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and particular reactivity towards certain chemical reagents .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
50928-80-8 |
|---|---|
Nombre del producto |
4-(Ethyl(2-methoxyethyl)ammonio)-o-toluidinium di(toluene-4-sulphonate) |
Fórmula molecular |
C26H40N2O7S2 |
Peso molecular |
556.7 g/mol |
Nombre IUPAC |
4-N-ethyl-4-N-(2-methoxyethyl)-2-methylbenzene-1,4-diamine;4-methylcyclohexa-1,5-diene-1-sulfonic acid |
InChI |
InChI=1S/C12H20N2O.2C7H10O3S/c1-4-14(7-8-15-3)11-5-6-12(13)10(2)9-11;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-6,9H,4,7-8,13H2,1-3H3;2*2,4-6H,3H2,1H3,(H,8,9,10) |
Clave InChI |
PUPQWRGBPOYMMY-UHFFFAOYSA-N |
SMILES |
CCN(CCOC)C1=CC(=C(C=C1)N)C.CC1CC=C(C=C1)S(=O)(=O)O.CC1CC=C(C=C1)S(=O)(=O)O |
SMILES canónico |
CCN(CCOC)C1=CC(=C(C=C1)N)C.CC1CC=C(C=C1)S(=O)(=O)O.CC1CC=C(C=C1)S(=O)(=O)O |
Otros números CAS |
143568-91-6 50928-80-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




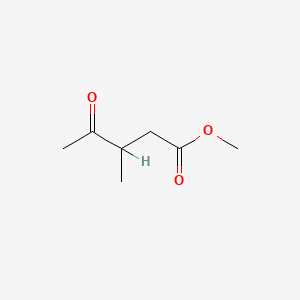


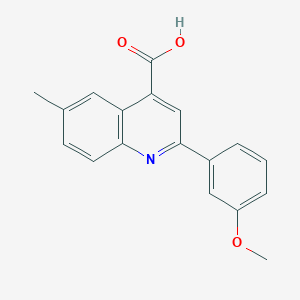
![Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1595821.png)

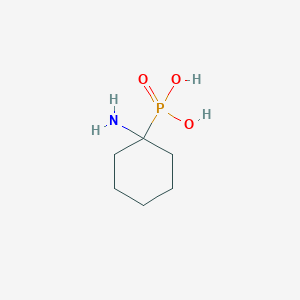
![2-[2-(2-Aminoacetylamino)acetylamino]-4-methylpentanoic acid](/img/structure/B1595827.png)
